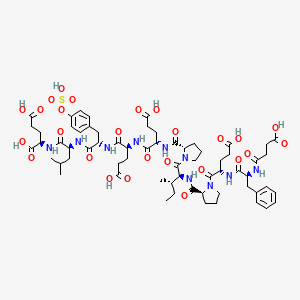

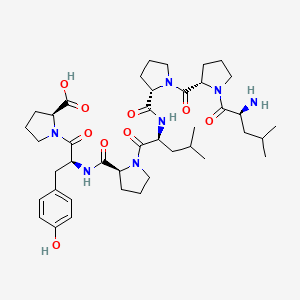

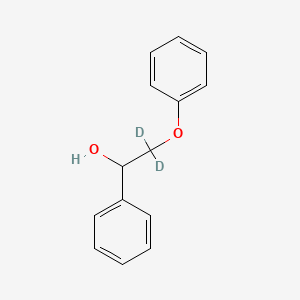

![molecular formula C26H26ClFN3O7P B12384881 [4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MN551 is a potent inhibitor of cysteine-directed electrophilic covalent bonds. It plays a significant role in the biology of the suppressor of cytokine signaling 2 (SOCS2) and its cullin-RING ligase 5 (CRL5) complex. Additionally, MN551 is utilized in proteolysis targeting chimeras (PROTACs) to induce targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MN551 involves multiple steps, including the formation of covalent bonds with cysteine residues. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve a high purity level of 98.05% .

Industrial Production Methods

Industrial production methods for MN551 are not explicitly detailed in public sources. Typically, such compounds are produced in controlled laboratory environments, ensuring high purity and consistency. The production process involves rigorous quality control measures to maintain the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

MN551 primarily undergoes electrophilic covalent bonding with cysteine residues. This type of reaction is crucial for its inhibitory function .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions involving MN551 include dimethyl sulfoxide (DMSO) for solubility and various buffers to maintain the reaction conditions. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal binding .

Major Products Formed

The major products formed from reactions involving MN551 are covalent complexes with target proteins, leading to their degradation. This is particularly important in the context of PROTACs, where MN551 facilitates the targeted degradation of specific proteins .

Scientific Research Applications

MN551 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study covalent bonding with cysteine residues.

Biology: Plays a role in understanding the biology of SOCS2 and its CRL5 complex.

Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.

Industry: Employed in the production of bioactive compound libraries for drug discovery and development

Mechanism of Action

MN551 exerts its effects by forming covalent bonds with cysteine residues in target proteins. This interaction is crucial for its role as an inhibitor of cysteine-directed electrophilic covalent bonds. The molecular targets include SOCS2 and its CRL5 complex, which are involved in various cellular pathways. By binding to these targets, MN551 facilitates the degradation of specific proteins through the PROTAC mechanism .

Comparison with Similar Compounds

Similar Compounds

- Perphenazine-d 8 dihydrochloride

- BL-1020 mesylate

- Spinacetin

- Zotepine

- Emedastine difumarate

- Cipralisant (enantiomer)

- Doxepin-d 3 hydrochloride

- A-317920

- Alcaftadine (Standard)

- ST-1006

- Chlorphenoxamine

- Mizolastine (Standard)

- Clemastine-d 5 fumarate

- H3 receptor-MO-1

- Azelastine hydrochloride (Standard)

- Izuforant

- ABT-239

- Fexofenadine

- Bepotastine besilate (Standard)

- Roxatidine (Standard)

- Ketotifen fumarate

- S 38093

- Roxatidine

- Histamine phosphate

- Ciproxifan maleate

- LML134

- H4R antagonist 3

- Olopatadine-d 3 hydrochloride

Uniqueness

MN551 is unique due to its potent inhibition of cysteine-directed electrophilic covalent bonds and its significant role in the biology of SOCS2 and its CRL5 complex. Its application in PROTACs for targeted protein degradation sets it apart from other similar compounds .

Properties

Molecular Formula |

C26H26ClFN3O7P |

|---|---|

Molecular Weight |

577.9 g/mol |

IUPAC Name |

[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C26H26ClFN3O7P/c27-15-25(33)30-21-3-1-2-19(12-21)16-29-26(34)23(31-24(32)14-18-4-8-20(28)9-5-18)13-17-6-10-22(11-7-17)38-39(35,36)37/h1-12,23H,13-16H2,(H,29,34)(H,30,33)(H,31,32)(H2,35,36,37)/t23-/m0/s1 |

InChI Key |

WSEFGYSEXKXLRO-QHCPKHFHSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)CCl)CNC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CC3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCl)CNC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

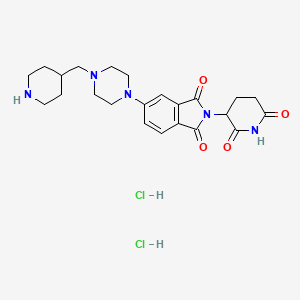

![(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)

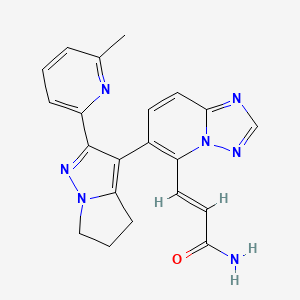

![2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)

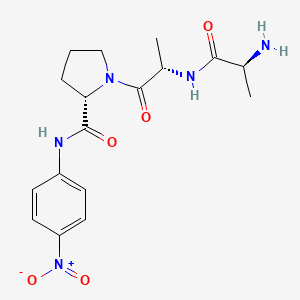

![1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea](/img/structure/B12384821.png)

![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)

![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)